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Compound of Interest

Compound Name: Imidazolidine

Cat. No.: B613845

The imidazolidine scaffold, a five-membered saturated heterocycle containing two nitrogen
atoms, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its structural versatility
and ability to engage in various biological interactions have led to the development of a wide
array of therapeutic agents.[3][4] Imidazolidine derivatives have demonstrated a broad
spectrum of pharmacological activities, including anticancer, antimicrobial, antidiabetic, and
schistosomicidal properties.[4][5][6][7] This technical guide provides an in-depth overview of the
discovery of biologically active imidazolidine scaffolds and details key synthetic
methodologies, complete with experimental protocols and quantitative data.

Discovery and Biological Activity of Novel
Imidazolidine Scaffolds

The discovery of novel imidazolidine-based compounds with therapeutic potential is an active
area of research. These efforts often involve the synthesis of new derivatives and their
subsequent screening for biological activity against various diseases.

Schistosomicidal Agents

Schistosomiasis, a parasitic disease caused by Schistosoma worms, is a significant global
health issue.[5][6] Research has identified novel imidazolidine derivatives with promising
activity against Schistosoma mansoni.[5][6] For instance, two compounds, (Z)-1-(2-chloro-6-
fluorobenzyl)-4-(4-dimethylaminobenzylidene)-5-thioxoimidazolidin-2-one (LPSF/PTS10) and
(2)-1-(2-chloro-6-fluorobenzyl)-5-thioxo-4-(2,4,6-trimethoxybenzylidene)imidazolidin-2-one
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(LPSF/PTS23), have shown significant in vitro effects on adult S. mansoni worms.[5][6] These
compounds were found to be active in separating coupled worm pairs, causing mortality, and
decreasing motor activity.[5] Notably, LPSF/PTS23 induced severe ultrastructural alterations in
the worms.[5] Importantly, these compounds exhibited no cytotoxic effects on peripheral blood
mononuclear cells (PBMCs) at concentrations up to 100 uM.[5][6]

Anticancer Activity

The imidazolidin-2-one moiety is a key structural component in a number of FDA-approved
drugs and is frequently found in bioactive compounds with anticancer properties.[8][9] A series
of novel 4-(het)arylimidazolidin-2-ones were synthesized and evaluated for their in vitro
anticancer activity.[8] The synthesis involved an acid-catalyzed reaction of (2,2-
diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles.[8]

Antidiabetic Agents

Imidazolidine derivatives have also been investigated for their potential as antidiabetic agents.
[7] A series of phenylene methylene hydantoin derivatives were synthesized and screened for
their in vitro antidiabetic activity by assessing their a-amylase and a-glucosidase inhibition, as
well as their effect on glucose diffusion.[7] Promising compounds were further tested in vivo to
evaluate their effect on blood glucose levels in type 2 diabetic rats.[7]

Quantitative Data on Biological Activity

The biological activities of several novel imidazolidine derivatives are summarized in the table
below, providing a comparative overview of their potency.
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o Quantitative
Compound ID Target/Activity Reference
Measurement

Active at 100 uM
LPSF/PTS10 Schistosoma mansoni  (mortality, separation [51[6]

of coupled pairs)

Active at 100 uM

(mortality, separation
LPSF/PTS23 Schistosoma mansoni  of coupled pairs, [5]1[6]

ultrastructural

damage)

o No toxic effects up to
LPSF/PTS10 Cytotoxicity (PBMCs) [5]1[6]
100 pM

o No toxic effects up to
LPSF/PTS23 Cytotoxicity (PBMCs) [5][6]
100 pM

Synthesis of Novel Imidazolidine Scaffolds

A variety of synthetic strategies have been developed for the preparation of imidazolidine
scaffolds, ranging from classical condensation reactions to modern catalytic and
multicomponent approaches.

Condensation Reactions

The most traditional method for synthesizing imidazolidines is the condensation reaction
between a 1,2-diamine and an aldehyde or ketone.[2] This approach has been utilized since
the mid-20th century for the preparation of 1,3-dialkylimidazolidines.[10][11]

A general workflow for the synthesis and evaluation of novel imidazolidine scaffolds is
depicted below.
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Caption: General workflow for the synthesis and biological evaluation of novel imidazolidine
scaffolds.

[3+2] Cycloaddition Reactions

More advanced methods, such as [3+2] cycloaddition reactions, offer a powerful strategy for
constructing the imidazolidine ring with high diastereoselectivity.[10] For example, the reaction
of aziridines with imines catalyzed by a Lewis acid like Y(OTf)s can produce imidazolidines in
good to high yields (65-98%) and with diastereomeric ratios ranging from 1:1 to over 50:1.[10]

A simplified representation of a signaling pathway that could be inhibited by a novel
imidazolidine drug is shown below.
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Caption: Diagram of an imidazolidine-based drug inhibiting a cellular signaling pathway.
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Pseudo-Multicomponent One-Pot Protocol

A pseudo-multicomponent one-pot protocol has been developed for the synthesis of 1,3-

disubstituted imidazolidin-2-ones, demonstrating sustainability and efficiency with yields

ranging from 55% to 81%.[3] This approach involves the in situ formation of a Schiff base from

trans-(R,R)-diaminocyclohexane, followed by reduction and cyclization with
carbonyldiimidazole (CDI).[3]

Summary of Synthetic Methodologies

The following table provides a comparison of different synthetic methods for imidazolidine

scaffolds.

Key Catalyst/Co . Diastereose
Method o Yield o Reference

Reagents nditions lectivity

N,N'-

disubstituted

, .. Toluene, -
Condensation ethylenediami i 37-90% Not specified [10][11]
reflux
nes,
aldehydes
o Y(OTf)s,
[3+2] Aziridines,
- o DCE, room 65-98% 1:1to >50:1 [10]
Cycloaddition  imines
temp.

trans-(R,R)-
Pseudo- diaminocyclo THF, DCM,
Multicompon hexane, microwave 55-81% Not specified [3]
ent aldehyde, irradiation

NaBHa4, CDI

1,2-bis(p- Absolute

_ chlorobenzyla  alcohol, room B

Condensation ) 21-85% Not specified [10][11]

mino)ethane, temp. or 65

aldehydes °C

Detailed Experimental Protocols
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This section provides detailed methodologies for key synthetic procedures cited in the
literature.

Protocol 1: Synthesis of (Z)-1-(2-chloro-6-
fluorobenzyl)-5-thioxoimidazolidin-2-one derivatives
(LPSF/IPTS10 and LPSF/IPTS23)

This protocol is adapted from the synthesis of schistosomicidal imidazolidine derivatives.[5]
Step 1: Synthesis of 3-(2-chloro-6-fluorobenzyl)imidazolidine-2,4-dione

+ Imidazolidine-2,4-dione is reacted with 2-chloro-6-fluorobenzyl chloride under basic
conditions to yield the intermediate 3-(2-chloro-6-fluorobenzyl)imidazolidine-2,4-dione.[5]

Step 2: Synthesis of 1-(2-chloro-6-fluorobenzyl)-5-thioxoimidazolidin-2-one
o The intermediate from Step 1 is reacted with Lawesson's reagent in anhydrous dioxane.[5]

e The reaction mixture is heated under reflux for 24 hours to produce 1-(2-chloro-6-
fluorobenzyl)-5-thioxoimidazolidin-2-one.[5]

Step 3: Synthesis of final compounds (LPSF/PTS10 and LPSF/PTS23)

e The product from Step 2 is then reacted with the appropriate substituted benzaldehyde (4-
dimethylaminobenzaldehyde for LPSF/PTS10 or 2,4,6-trimethoxybenzaldehyde for
LPSF/PTS23) to yield the final products.[5]

e The structures of the synthesized compounds are confirmed by spectroscopic methods.[5]

Protocol 2: Diastereoselective Synthesis of
Imidazolidines via [3+2] Cycloaddition

This protocol is based on the Lewis acid-catalyzed reaction of aziridines and imines.[10]

e To a solution of the imine (1.0 mmol) and Y(OTf)s (0.1 mmol) in DCE (5 mL), the aziridine
(2.2 mmol) is added.
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The reaction mixture is stirred at room temperature for 2-8 hours.

Upon completion, the solvent is removed under reduced pressure.

The residue is purified by column chromatography on silica gel to afford the desired
imidazolidine product.

Yields are reported to be in the range of 65-98%.[10]

Protocol 3: Pseudo-Multicomponent One-Pot Synthesis
of 1,3-Disubstituted Imidazolidin-2-ones

This protocol is adapted from a sustainable and efficient method for imidazolidin-2-one
synthesis.[3]

 trans-(R,R)-1,2-diaminocyclohexane is dissolved in anhydrous THF (0.3 M).
e The respective aldehyde (2.05 equivalents) is added to the solution.
o The mixture is heated to reflux for 60 minutes using microwave irradiation.

 After cooling to room temperature, sodium borohydride (2.1 equivalents) is added portion-
wise.

e The reaction mixture is then heated to reflux for 240 minutes under microwave irradiation.

 After the formation of the diamine, carbonyldiimidazole (CDI) (1.1 equivalents), dissolved in
anhydrous DCM (0.02 M), is added.

» The reaction proceeds to yield the 1,3-disubstituted imidazolidin-2-one.

« Yields for this method range from 55% to 81%.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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